Cas no 80518-57-6 (1-(4-Ethoxycarbonylphenyl)piperazine)

1-(4-Ethoxycarbonylphenyl)piperazine is a synthetic organic compound featuring a piperazine ring substituted with a 4-ethoxycarbonylphenyl group. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in the synthesis of bioactive molecules. The ethoxycarbonyl moiety enhances solubility and reactivity, facilitating further functionalization. Its well-defined chemical properties make it valuable for research in medicinal chemistry, where it may serve as a precursor for drug candidates targeting neurological or cardiovascular systems. The compound’s stability under standard conditions ensures reliable handling and storage. High purity grades are available for precision-driven applications, supporting consistent results in synthetic workflows.
1-(4-Ethoxycarbonylphenyl)piperazine structure
80518-57-6 structure
商品名:1-(4-Ethoxycarbonylphenyl)piperazine
CAS番号:80518-57-6
MF:C13H18N2O2
メガワット:234.294223308563
MDL:MFCD04973340
CID:60226
PubChem ID:354335249

1-(4-Ethoxycarbonylphenyl)piperazine 化学的及び物理的性質

名前と識別子

    • Ethyl 4-(piperazin-1-yl)benzoate
    • ETHYL 4-(1-PIPERAZINO)BENZOATE
    • ETHYL 4-(PIPERAZIN-1YL)BENZOATE
    • 4-(PIPERAZIN-1-YL)-BENZOIC ACID ETHYL ESTER
    • 4-(PIPERAZINE-1-YL)-BENZOIC ACID ETHYL ESTER
    • 1-(4-Carbethoxyphenyl)-piperazin
    • Ethyl 4-(1-piperazinyl)benzoate
    • 1-(4-Ethoxycarbonylphenyl)piperazine
    • Benzoic acid, 4-(1-piperazinyl)-, ethyl ester
    • ethyl 4-piperazin-1-ylbenzoate
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester
    • 4-(Piperazin-1-yl)benzoic acid ethyl ester
    • Ethyl 4-piperazinobenzoate
    • N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-(1-piperazinyl)- benzoic acid, ethyl ester
    • EN300-7385847
    • E1260
    • OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • STR06887
    • DTXSID00375604
    • ethyl 4-piperazinylbenzoate
    • 4-(Piperazin-1-yl)benzoic acidethylester
    • J-513818
    • 4-piperazin-1-yl-benzoic acid ethyl ester
    • ethyl 4-(piperazinyl)benzoate
    • SY008649
    • MFCD04973340
    • AKOS015947690
    • 4-(1-Piperazinyl)benzoic Acid Ethyl Ester; Ethyl 4-Piperazinobenzoate; N-(4-Ethoxycarbonylphenyl)piperazine
    • 4-piperazinylbenzoic acid ethyl ester
    • ethyl 4-piperazin-1-yl-benzoate
    • CS-0006940
    • 80518-57-6
    • ethyl4-(piperazin-1-yl)benzoate
    • Ethyl 4-(piperazin-1-yl)-benzoate
    • SCHEMBL62795
    • 4-(1-piperazinyl)-benzoic acid, ethyl ester
    • Ethyl 4-(1-piperazinyl)benzoate, AldrichCPR
    • PS-3243
    • MDL: MFCD04973340
    • インチ: 1S/C13H18N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3
    • InChIKey: OQEHTFFLOHTFSB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(N2CCNCC2)=CC=1)OCC

計算された属性

  • せいみつぶんしりょう: 234.13700
  • どういたいしつりょう: 234.137
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 244
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 41.6A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.104
  • ゆうかいてん: 100.0 to 104.0 deg-C
  • ふってん: 388.9 ºC at 760 mmHg
  • フラッシュポイント: 189 ºC
  • 屈折率: 1.536
  • PSA: 41.57000
  • LogP: 1.66670

1-(4-Ethoxycarbonylphenyl)piperazine セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi

1-(4-Ethoxycarbonylphenyl)piperazine 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-(4-Ethoxycarbonylphenyl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E891610-10g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
10g
$ 86.00 2023-09-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
FQ167-5g
Ethyl 4-(1-Piperazinyl)benzoate
80518-57-6 98.0%(GC)
5g
¥792.0 2022-02-28
Chemenu
CM335830-25g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 95%+
25g
$108 2022-08-31
Chemenu
CM335830-100g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 95%+
100g
$331 2022-08-31
TRC
E891610-1g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6
1g
$ 58.00 2023-09-07
Apollo Scientific
OR0944-5g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
5g
£35.00 2025-02-19
abcr
AB233780-5g
Ethyl 4-(piperazin-1-yl)benzoate, 98%; .
80518-57-6 98%
5g
€102.20 2025-03-19
eNovation Chemicals LLC
K13733-10g
ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
10g
$470 2024-06-05
Apollo Scientific
OR0944-100g
Ethyl 4-(piperazin-1-yl)benzoate
80518-57-6 98%
100g
£295.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1260-5g
1-(4-Ethoxycarbonylphenyl)piperazine
80518-57-6 98.0%(GC)
5g
¥635.0 2022-06-09

1-(4-Ethoxycarbonylphenyl)piperazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
リファレンス
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  rt; 20 h, 120 °C
リファレンス
Tricyclic pharmacophore-based molecules as novel integrin αvβ3 antagonists. Part 1: Design and synthesis of a lead compound exhibiting αvβ3/αIIbβ3 dual antagonistic activity
Kubota, Dai; et al, Bioorganic & Medicinal Chemistry, 2006, 14(7), 2089-2108

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethyl sulfoxide ;  14 - 25 h, 120 °C
2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  4 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
リファレンス
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Zhao, Bin; et al, ACS Medicinal Chemistry Letters, 2016, 7(6), 629-634

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Calcium propionate Solvents: Dimethyl sulfoxide ;  23 h, rt → 100 °C; 100 °C → rt
1.2 Reagents: tert-Butyl methyl ether ;  rt
リファレンス
Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF
Blacker, A. John ; et al, Organic Process Research & Development, 2018, 22(9), 1086-1091

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
リファレンス
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Dimethyl sulfoxide ;  18 h, 120 °C
リファレンス
Design, Synthesis, and Biological Evaluation of Novel 2-((2-(4-(Substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamido-adenosines as Potent and Selective Agonists of the A2A Adenosine Receptor
Preti, Delia; et al, Journal of Medicinal Chemistry, 2015, 58(7), 3253-3267

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Dabco Catalysts: Dibromo[1,2-di(methoxy-κO)ethane]nickel ,  2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylacetamide ;  36 h, 60 °C
リファレンス
General cross-coupling reactions with adaptive dynamic homogeneous catalysis
Ghosh, Indrajit; et al, Nature (London, 2023, 619(7968), 87-93

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ;  10 min, rt → 50 °C
1.2 Reagents: Sodium tert-butoxide ;  110 °C; 3 h, 110 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  6 h, 0 - 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
リファレンス
In the Quest for Potent and Selective Malic Enzyme 3 Inhibitors for the Treatment of Pancreatic Ductal Adenocarcinoma
Sheth, Gaurav; et al, ACS Medicinal Chemistry Letters, 2023, 14(1), 41-50

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Carboxylic acid derivatives and drugs containing them
, Federal Republic of Germany, , ,

1-(4-Ethoxycarbonylphenyl)piperazine Raw materials

1-(4-Ethoxycarbonylphenyl)piperazine Preparation Products

1-(4-Ethoxycarbonylphenyl)piperazine 関連文献

1-(4-Ethoxycarbonylphenyl)piperazineに関する追加情報

1-(4-Ethoxycarbonylphenyl)piperazine: A Comprehensive Overview

CAS No 80518-57-6, commonly referred to as 1-(4-Ethoxycarbonylphenyl)piperazine, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, with its unique structure and versatile properties, has garnered attention for its potential applications in drug development and material science. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements in the utilization of this compound.

The chemical structure of 1-(4-Ethoxycarbonylphenyl)piperazine consists of a piperazine ring, a six-membered saturated ring with two nitrogen atoms, substituted at the 1-position by a phenyl group that is further substituted with an ethoxycarbonyl group at the para position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis.

Recent studies have highlighted the role of CAS No 80518-57-6 in the development of bioactive compounds. Researchers have explored its potential as a precursor for synthesizing various heterocyclic compounds, which are often pivotal in drug discovery. For instance, derivatives of this compound have been investigated for their anti-inflammatory and antioxidant properties, showcasing their potential in therapeutic applications.

The synthesis of 1-(4-Ethoxycarbonylphenyl)piperazine typically involves nucleophilic aromatic substitution or coupling reactions. These methods are optimized to ensure high yields and purity, which are critical for its use in downstream applications. The compound's ability to undergo further functionalization has made it a cornerstone in medicinal chemistry, where precise control over molecular architecture is essential.

In addition to its role in drug development, CAS No 80518-57-6 has found applications in polymer chemistry. Its piperazine moiety can act as a building block for constructing advanced materials with tailored properties, such as high thermal stability and mechanical strength. Recent advancements in polymer science have leveraged this compound to develop novel materials for use in electronics and aerospace industries.

The pharmacokinetic properties of 1-(4-Ethoxycarbonylphenyl)piperazine have also been extensively studied. Research indicates that it exhibits favorable absorption and distribution profiles, making it a promising candidate for oral drug delivery systems. Furthermore, its metabolic stability has been evaluated, providing insights into its suitability as an active pharmaceutical ingredient.

In conclusion, CAS No 80518-57-6, or 1-(4-Ethoxycarbonylphenyl)piperazine, stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its structural versatility and bioactivity make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

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Amadis Chemical Company Limited
(CAS:80518-57-6)1-(4-Ethoxycarbonylphenyl)piperazine
A9957
清らかである:99%
はかる:100g
価格 ($):245.0